molecular formula C5H6OS B3041818 3-Hydroxy-2-methylthiophene CAS No. 3760-22-3

3-Hydroxy-2-methylthiophene

Cat. No. B3041818
CAS RN: 3760-22-3
M. Wt: 114.17 g/mol
InChI Key: MELVCTMNNIGRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Hydroxy-2-methylthiophene, involves various strategies. One approach includes the heterocyclization of different substrates . Another method involves the electrochemical synthesis on flat gold electrodes by anodic oxidation of the monomer .


Molecular Structure Analysis

The molecular structure analysis of 3-Hydroxy-2-methylthiophene can be performed using techniques like mass spectrometry and vibrational mode analysis . These techniques can provide insights into the molecule’s structure and its physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-2-methylthiophene can be analyzed using various techniques. These include studying the temperature, pH, electrical conductivity, and other properties .

Safety and Hazards

3-Hydroxy-2-methylthiophene is not intended for human or veterinary use. It is harmful if swallowed, in contact with skin, and if inhaled . It is recommended to handle this compound with appropriate safety measures.

  • “Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3 (2H)-one] system” discusses the chemical and spectroscopic properties of 3-hydroxythiophene .
  • “Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review” discusses the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds .
  • “Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene” discusses the microbial degradation of dibenzothiophene and its metabolite .

properties

IUPAC Name

2-methylthiophen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELVCTMNNIGRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiophen-3-ol

CAS RN

3760-22-3
Record name 2-methylthiophen-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methylthiophene
Reactant of Route 2
3-Hydroxy-2-methylthiophene
Reactant of Route 3
3-Hydroxy-2-methylthiophene
Reactant of Route 4
3-Hydroxy-2-methylthiophene
Reactant of Route 5
3-Hydroxy-2-methylthiophene
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-2-methylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.